N-Isopropyl-N-piperidin-2-ylmethyl-acetamide
Description
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide is a tertiary acetamide derivative featuring an isopropyl group and a piperidin-2-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃N₂O, with a molecular weight of 211.32 g/mol.
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-6-4-5-7-12-11/h9,11-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDDJSYOZFCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine derivatives with isopropylamine and acetic anhydride. The process can be summarized as follows:
Starting Materials: Piperidine, isopropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation. The temperature is maintained between 0°C to 25°C.
Procedure: Piperidine is first reacted with isopropylamine to form N-isopropylpiperidine. This intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-isopropyl-N-piperidin-2-ylmethyl-acetic acid.
Reduction: Formation of N-isopropyl-N-piperidin-2-ylmethyl-ethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in the body. The compound is known to modulate neurotransmitter receptors, particularly those involved in the central nervous system. It binds to these receptors and alters their activity, leading to changes in neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitutions on the Piperidine Ring
2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide ()
- Molecular Formula : C₁₂H₂₂ClN₂O
- Key Features : A chloro substituent on the acetamide backbone and a methyl group on the piperidine ring.
- The methyl group introduces steric hindrance, which may restrict piperidine ring flexibility compared to the target compound .
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide ()
- Molecular Formula : C₁₄H₂₂ClN₂O₂
- Key Features : A cyclopropyl group replaces the isopropyl substituent, and a chloro-acetyl moiety is attached to the piperidine nitrogen.
- Impact : The cyclopropyl group’s rigidity may reduce conformational entropy, while the chloro-acetyl group could confer metabolic instability or electrophilic reactivity .
Variations in the Alkyl/Aryl Substituents
N-Phenyl-2-(piperazin-1-yl)acetamide ()
- Molecular Formula : C₁₂H₁₇N₃O
- Molecular Weight : 219.28 g/mol
- Key Features : A phenyl group replaces the isopropyl substituent, and a piperazine ring is present.
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()
- Molecular Formula : C₁₀H₁₉N₃O₂
- Key Features: An ethyl group on the piperidine ring and a hydroxyimino (-NH-O-) substituent.
- Impact: The hydroxyimino group enables hydrogen bonding, which could enhance solubility or target binding. The ethyl group’s smaller size compared to isopropyl may reduce steric effects .
Functional Group Additions
EF3 [2-(2-Nitroimidazol-1[H]-yl)-N-(3,3,3-trifluoropropyl)acetamide] ()
- Key Features : A nitroimidazole group and trifluoropropyl chain.
- Impact : Nitroimidazole confers hypoxia-selective binding, enabling applications in tumor hypoxia detection. The trifluoropropyl group enhances metabolic stability and hydrophobicity .
Acetylsulfadiazine ()
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Electron-withdrawing groups (e.g., chloro) enhance reactivity but may reduce metabolic stability .
- Functional Group Contributions: Hydroxyimino and nitroimidazole groups enable hydrogen bonding and hypoxia targeting, respectively, highlighting the role of functionalization in biological activity .
- Synthetic Feasibility : Moderate-to-high yields (65–72%) for analogs suggest viable routes for scaling production of related acetamides .
Biological Activity
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide is a synthetic compound characterized by its unique structural features, which include an isopropyl group, a piperidine moiety, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to diverse physiological effects. The piperidine ring and the acetamide moiety are crucial for its binding affinity and specificity to these targets.
Analgesic and Anti-inflammatory Effects
Studies have indicated that this compound exhibits significant analgesic properties. In preclinical models, it has shown effectiveness in reducing pain responses comparable to established analgesics. Additionally, its anti-inflammatory properties have been demonstrated through various assays measuring cytokine levels and inflammatory markers.
Antipsychotic Potential
Research has also explored the antipsychotic potential of this compound. It appears to interact with dopamine receptors, which are critical in the modulation of mood and behavior. In animal models, this compound has been shown to reduce symptoms associated with psychosis, such as hyperactivity and anxiety-like behavior.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other piperidine derivatives. The table below summarizes key similarities and differences in their biological activities:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Pain Management Study : In a controlled trial involving rodents, administration of this compound resulted in a 50% reduction in pain response compared to the control group treated with saline. This study highlighted the compound's potential as a novel analgesic agent.
- Inflammation Model : Another study assessed its anti-inflammatory effects using a carrageenan-induced paw edema model. The compound significantly reduced paw swelling by approximately 40% at a dosage of 10 mg/kg, suggesting effective anti-inflammatory properties.
- Psychosis Model : In behavioral studies involving mice subjected to stress-induced hyperactivity, this compound administration resulted in notable reductions in hyperactive behaviors, indicating potential antipsychotic effects comparable to traditional treatments like haloperidol.
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Mechanistic Studies : Further exploration of the compound's mechanism at the molecular level could provide insights into its interactions with specific receptors.
- Clinical Trials : Conducting clinical trials will be essential to evaluate safety and efficacy in human subjects for pain management and psychiatric disorders.
- Derivatives Development : Investigating structural analogs may lead to compounds with enhanced potency or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
